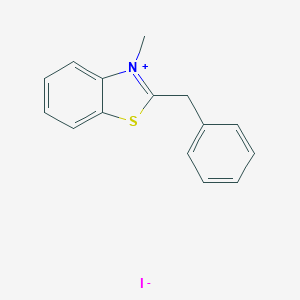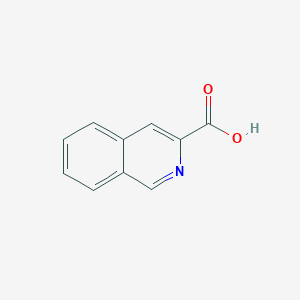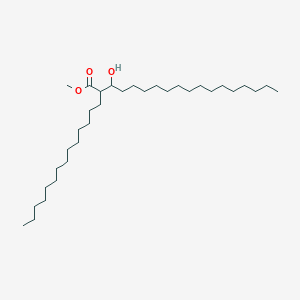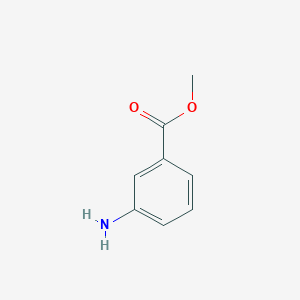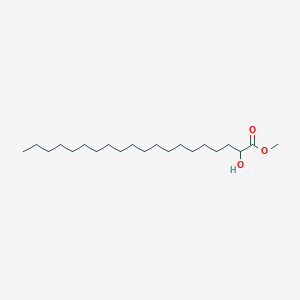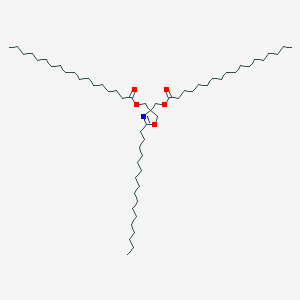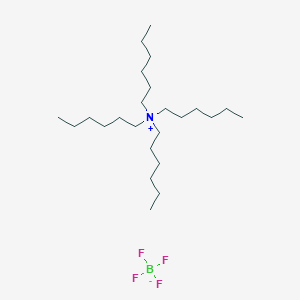
Tetrahexylammonium tetrafluoroborate
Overview
Description
Tetrahexylammonium tetrafluoroborate is a useful research compound. Its molecular formula is C24H52BF4N and its molecular weight is 441.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Herbicidal Properties and Phytotoxicity
Tetrahexylammonium tetrafluoroborate ([THA][BF4]) has been studied for its herbicidal properties. It demonstrates significant herbicidal action when applied to soil, inhibiting the growth of plant shoots and roots. The increased concentration of this compound leads to a decrease in the assimilation of pigments, alters the dry weight content, and inhibits the length of shoots and roots in plants. The strongest herbicidal activity was noted when [THA][BF4] was applied via soil application, with the weakest herbicidal action compared to similar compounds (Biczak et al., 2017). Additionally, [THA][BF4] causes oxidative stress in plants, indicated by a drop in chlorophyll content and an increase in reactive oxygen species (ROS) and lipid peroxidation. Changes in chlorophyll levels and peroxidase activity are considered the best biomarkers to determine oxidative stress in plants (Biczak, 2016).
Electrochemical Applications
This compound has been utilized in electrochemical applications, specifically in the development of electric double-layer capacitors (EDLCs). These EDLCs, employing this compound as the electrolyte, exhibit higher capacity and better charge-discharge cycle durability at elevated temperatures when compared to conventional EDLCs using organic liquid electrolytes. This makes it a practical ionic liquid for electrochemical capacitors due to its wide potential window and high ionic conductivity (Sato, Masuda, & Takagi, 2004).
Catalytic Properties
The compound has shown promise as a catalyst. For instance, trihexyl (tetradecyl) phosphonium tetrafluoroborate, a related compound, demonstrated active catalytic behavior in the introduction of fluoride by nucleophilic aromatic substitution. Its thermal stability (with a decomposition temperature above 300 °C) makes it suitable for reactions at high temperatures. Its ease of handling, lack of need for stringent drying conditions, and reusability make this ionic liquid a useful phase transfer catalyst (Fan, Chuah, & Jaenicke, 2012).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Tetrahexylammonium tetrafluoroborate is a quaternary ammonium salt It is known that similar quaternary ammonium salts, such as tetraethylammonium, block autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors .
Mode of Action
As a quaternary ammonium salt, it is likely to interact with its targets by blocking certain channels or receptors, similar to tetraethylammonium . This blocking action can inhibit the normal function of these targets, leading to various downstream effects.
Biochemical Pathways
Based on the known actions of similar compounds, it can be inferred that the compound may affect pathways involving autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors .
Properties
IUPAC Name |
tetrahexylazanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H52N.BF4/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;2-1(3,4)5/h5-24H2,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJIMRNKXMJLJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H52BF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585002 | |
| Record name | N,N,N-Trihexylhexan-1-aminium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15553-50-1 | |
| Record name | N,N,N-Trihexylhexan-1-aminium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahexylammonium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


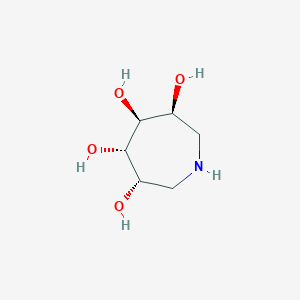
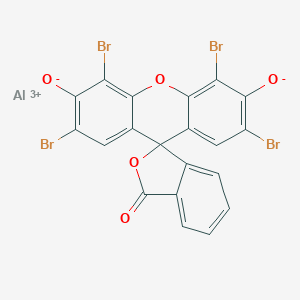



![methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate](/img/structure/B107790.png)
